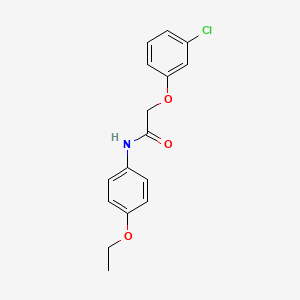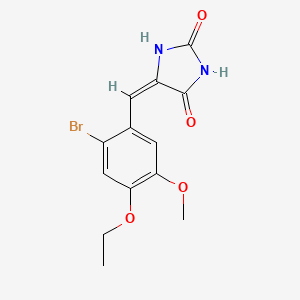![molecular formula C20H22N6O B5510359 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5510359.png)
4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their potential in various biological activities and applications in medicinal chemistry.
Synthesis Analysis
- Pyrazolo[3,4-d]pyrimidines have been synthesized through various methods, involving the reaction of different substituents to achieve specific structural features (Chern et al., 2004).
Molecular Structure Analysis
- The molecular structures of various pyrazolo[3,4-d]pyrimidine derivatives have been studied, revealing interesting aspects such as hydrogen bonding patterns and crystallization behavior (Trilleras et al., 2008).
Chemical Reactions and Properties
- Pyrazolo[3,4-d]pyrimidines exhibit diverse chemical reactions, including interactions with other compounds, leading to the formation of new derivatives with potential biological activities (Abdelhamid et al., 2007).
Physical Properties Analysis
- The physical properties of these compounds, such as solubility and crystallization, are influenced by their molecular structure and substituents. This can impact their overall stability and applicability in various fields (Baraldi et al., 2012).
Chemical Properties Analysis
- The chemical properties, such as reactivity and potential as ligands in complex formation, are significant. These properties are crucial in determining the compound's utility in pharmaceutical and chemical applications (Bushuev et al., 2010).
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
- Enterovirus Inhibition : Pyrazolo[3,4-d]pyrimidines, a class that includes the compound , have shown significant potential as specific inhibitors for human enteroviruses, particularly coxsackieviruses. These compounds inhibit enterovirus replication at nanomolar concentrations. SAR studies highlight the importance of specific groups, such as the phenyl group, in enhancing antienteroviral activity, with some derivatives showing high activity against coxsackievirus B3 and moderate activity against enterovirus 71 without cytotoxic effects on certain cell lines (Chern et al., 2004).
Synthesis and Reactivity
- Benzooxazole Derivatives : Research involving the synthesis of pyrazolo[5,1-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines, which are closely related to the compound of interest, has been reported. These compounds were synthesized and characterized to understand their chemical properties (Abdelhamid et al., 2007).
Chemotherapy Potential
- AIDS Chemotherapy : Pyrimidine derivatives, including pyrazolo-based pyrimidine scaffolds, have been reported for potential application in AIDS chemotherapy. This research involved cost-effective synthesis methods and characterization of new compounds, highlighting their potential role in drug discovery (Ajani et al., 2019).
Antibacterial Agents
- Synthesis as Antibacterial Agents : The synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones, which are structurally related to the compound , has been investigated for their antibacterial properties. These compounds were synthesized and screened for their antibacterial activity, demonstrating the potential of such derivatives in antibacterial applications (Solankee & Patel, 2004).
Alpha 1-Adrenoceptor Antagonists
- Uroselective Alpha 1-Adrenoceptor Antagonists : Novel arylpiperazines, similar in structure to the compound of interest, have been identified as alpha 1-adrenoceptor subtype-selective antagonists. These compounds showed promise in functional in vitro screening, particularly for conditions affecting the human lower urinary tract (Elworthy et al., 1997).
Insecticidal and Antimicrobial Properties
- Insecticidal and Antibacterial Potential : Pyrimidine-linked pyrazole heterocyclics, structurally similar to the compound , were synthesized and evaluated for their insecticidal and antibacterial potential. These compounds showed notable activity against certain insects and microorganisms, indicating their utility in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).
Eigenschaften
IUPAC Name |
1-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-16-7-8-26(23-16)19-14-18(21-15-22-19)24-9-11-25(12-10-24)20(27)13-17-5-3-2-4-6-17/h2-8,14-15H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJKGTIZSKVJLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetate](/img/structure/B5510280.png)
![(1S*,5R*)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510292.png)
![2-(2-oxo-1-pyrrolidinyl)-N-[rel-(3R,4S)-4-propyl-1-(2-pyrimidinylmethyl)-3-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5510305.png)

![4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5510329.png)
![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)
![2-methyl-4-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]-2-butanol](/img/structure/B5510343.png)
![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

![N-{(3S*,4R*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5510357.png)
![1-[4-(4-quinazolinylamino)phenyl]ethanone](/img/structure/B5510365.png)

![3,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5510371.png)